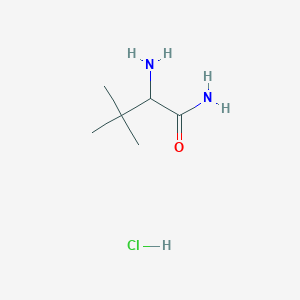

2-Amino-3,3-dimethylbutanamide hydrochloride

Description

Properties

IUPAC Name |

2-amino-3,3-dimethylbutanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O.ClH/c1-6(2,3)4(7)5(8)9;/h4H,7H2,1-3H3,(H2,8,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTHDYUDIZSIFRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(C(=O)N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Strecker Reaction to Form Amino-Nitrile Intermediate

- Starting material: 3-methyl-2-butanone

- Reagents: Ammonium chloride, sodium cyanide, and ammoniacal liquor

- Catalyst: Benzyltriethylammonium chloride (phase transfer catalyst)

- Conditions: Stirring and refluxing for 4–6 hours after gradual addition of methyl isopropyl ketone

- Outcome: Formation of 2-amino-3,3-dimethylbutyronitrile with approximately 90% yield and 95% purity after purification with methylene dichloride

Challenges of Chemical Method

- High temperature and strong acid conditions lead to energy-intensive processes

- Generation of by-products and nitrile-containing wastewater poses environmental concerns

- Complex purification steps increase production time and cost

- Lower overall atom economy and environmental sustainability

| Step | Reagents/Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|

| Strecker Reaction | NH4Cl, NaCN, ammoniacal liquor, PTC | ~90 | 95 | Phase transfer catalyst improves yield |

| Hydrolysis (acid/base) | H2SO4, heat, neutralization, extraction | 81.7–95 | 96 | Requires careful temperature control |

Microbial Enzymatic Catalysis Method

To overcome the drawbacks of chemical synthesis, biocatalytic methods employing microbial enzymes, particularly nitrile hydratase, have been developed. This approach offers mild reaction conditions, higher selectivity, and environmental benefits.

Enzyme and Microorganism Sources

- Enzyme: Nitrile hydratase (NHase), which catalyzes the hydration of nitriles to amides

- Microorganisms: Strains producing NHase include

- Rhodococcus qingshengii CCTCC NO: M 2010050

- Nocardia globerula CCTCC NO: M 209214

- Rhodococcus erythropolis CCTCC NO: M 209244

Reaction Conditions

- Substrate: 2-amino-3,3-dimethylbutyronitrile

- Catalyst: Fermentation broth or isolated cells containing NHase

- pH range: 6.0–10.0

- Temperature: 20–40°C

- Reaction time: Short conversion time compared to chemical hydrolysis

- Advantages: Mild conditions, low energy consumption, low waste discharge, and high yield

Mechanism and Reaction

- NHase catalyzes the hydration of the nitrile group (-CN) to an amide (-CONH2) without over-hydrolysis to acids.

- The enzymatic reaction avoids harsh chemicals and minimizes by-product formation.

Challenges and Solutions

- Inhibition by cyanide ions: Cyanide by-products can inhibit NHase activity by binding to metal centers (Fe²⁺ or Co²⁺) in the enzyme.

- Stability: Alpha-aminonitriles are unstable in aqueous solutions and can spontaneously hydrolyze to release HCN.

- Strain screening: Selection of cyanide-tolerant NHase-producing strains improves process robustness and productivity.

Process Summary

| Parameter | Details |

|---|---|

| Substrate | 2-amino-3,3-dimethylbutyronitrile |

| Catalyst | NHase from Rhodococcus or Nocardia strains |

| pH | 6.0–10.0 |

| Temperature | 20–40°C |

| Reaction time | Short (exact time varies by strain) |

| Yield | High (improved over chemical method) |

| Environmental impact | Low waste, mild conditions |

Comparative Analysis of Preparation Methods

| Aspect | Chemical Synthesis | Microbial Enzymatic Method |

|---|---|---|

| Reaction Conditions | High temperature, strong acid/base | Mild temperature, neutral to alkaline pH |

| Catalyst | Chemical reagents | Nitrile hydratase enzyme |

| Yield | 81.7–95% | Comparable or higher |

| Purity | Up to 96% | High, with fewer by-products |

| Environmental Impact | High wastewater, toxic by-products | Low waste, environmentally friendly |

| Energy Consumption | High | Low |

| Reaction Time | Longer | Shorter |

| Cost | Higher due to purification and waste treatment | Lower due to mild conditions and less waste |

Research Findings and Industrial Implications

- The enzymatic method using nitrile hydratase has been patented and industrialized in China, demonstrating scalability and economic viability.

- Studies report that using whole-cell catalysts or fermentation broth directly can simplify the process and reduce costs.

- The enzymatic process aligns with green chemistry principles, promoting sustainable production of this compound.

- Ongoing research focuses on improving enzyme stability, enhancing cyanide tolerance, and optimizing fermentation conditions for higher productivity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3,3-dimethylbutanamide hydrochloride can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

Reduction: The compound can be reduced to form primary amines.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

Oxidation: Formation of oximes or nitriles.

Reduction: Formation of primary amines.

Substitution: Formation of N-substituted derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

A. Synthesis of Cannabinoid Receptor Agonists

One of the prominent applications of 2-amino-3,3-dimethylbutanamide hydrochloride is in the synthesis of cannabinoid receptor agonists. Research has demonstrated that this compound can be utilized to create various indole and indazole derivatives that exhibit high affinity for cannabinoid receptors CB1 and CB2. For example, studies have shown that coupling this compound with other amino acid amides through EDC-HOBt conditions yields several potent cannabinoid receptor agonists with sub-nanomolar to micromolar potencies .

B. Structure-Activity Relationship Studies

The compound has been integral in structure-activity relationship (SAR) studies aimed at optimizing the pharmacological properties of new drug candidates. By modifying the side chains and functional groups attached to the core structure derived from this compound, researchers can enhance the efficacy and selectivity of potential therapeutic agents .

Agricultural Applications

A. Herbicide Development

This compound serves as an intermediate in the synthesis of imidazolone-based herbicides. These herbicides are known for their efficiency against a wide range of weeds, particularly in soybean cultivation. The compound acts as a key building block for creating herbicides like imazethapyr and imazaquin, which have dominated the market due to their effectiveness and lower production costs compared to traditional chemical methods .

B. Microbial Synthesis Methods

Recent innovations have highlighted environmentally friendly microbial methods for producing this compound as part of herbicide synthesis processes. Utilizing specific bacterial strains for biocatalysis not only improves yield but also reduces harmful waste emissions associated with conventional chemical synthesis .

A. Pharmacological Evaluation

In a study evaluating various derivatives synthesized from this compound, compounds exhibited varying degrees of efficacy at cannabinoid receptors CB1 and CB2. The synthesized compounds were tested for their binding affinities and functional activities, revealing promising candidates for further development as therapeutic agents targeting pain relief and appetite stimulation .

B. Environmental Impact Assessment

The transition towards microbial synthesis methods for producing related compounds has been assessed for environmental impact. Studies indicate that using biocatalysts significantly reduces the generation of hazardous waste compared to traditional chemical processes, aligning with sustainable practices in agricultural chemistry .

Mechanism of Action

The mechanism of action of 2-Amino-3,3-dimethylbutanamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions. In biological systems, it may interact with enzymes and proteins, affecting their function and activity.

Comparison with Similar Compounds

Chemical Identity

- IUPAC Name: 2-Amino-3,3-dimethylbutanamide hydrochloride

- Molecular Formula : $ \text{C}6\text{H}{14}\text{N}_2\text{O} \cdot \text{HCl} $ ().

- Molecular Weight : 166.65 g/mol (calculated from formula).

Applications Primarily used in industrial and scientific research (). Recent studies highlight its role as a chiral intermediate in synthesizing metabolites of synthetic cannabinoids ().

Comparison with Structurally Similar Compounds

Structural Analogs and Key Differences

Below is a comparative analysis of this compound and its analogs based on molecular structure, physicochemical properties, and applications.

Biological Activity

2-Amino-3,3-dimethylbutanamide hydrochloride, also known as (S)-2-amino-3,3-dimethylbutanamide hydrochloride, is a chemical compound with significant biological activity. Its unique structural features, including the presence of an amino group and a dimethylbutanamide moiety, allow it to interact with various biological molecules, making it a subject of interest in pharmacological research.

- Molecular Formula : C6H15ClN2O

- Molecular Weight : Approximately 130.19 g/mol

- CAS Number : 75158-12-2

Structural Characteristics

The compound's chiral nature enhances its ability to selectively interact with biological targets. This property is crucial for its potential applications in drug design and development.

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| (S)-2-amino-3,3-dimethylbutanamide hydrochloride | Contains amino and dimethyl groups | Specific stereochemistry enhances biological activity |

| N,N-Dimethylglycine | Glycine backbone | Lacks hydroxyl group; primarily used in metabolic studies |

| 2-Amino-3-methylbutanoic acid | Amino acid structure | Different functional groups; less complex |

| 4-Amino-N,N-dimethylbutanamide hydrochloride | Similar amine functionality | Different substitution pattern on the butane chain |

Biological Activity

Research indicates that (S)-2-amino-3,3-dimethylbutanamide hydrochloride exhibits significant biological activity relevant to its structural features. Key areas of investigation include:

1. Neurotransmitter Modulation

- Preliminary studies suggest that this compound may influence neurotransmitter levels in the central nervous system (CNS). It is believed to interact with receptors involved in neurotransmitter systems, although specific mechanisms are still under investigation.

2. Pharmacological Potential

- The compound has been studied for its role as a pharmacological agent, particularly in modulating neurotransmitter systems. Its interactions with various receptors could have implications for drug design targeting specific CNS pathways.

Case Studies and Research Findings

Several studies have explored the biological activity of (S)-2-amino-3,3-dimethylbutanamide hydrochloride:

-

Study on Binding Affinity

- Interaction studies focused on its binding affinity to various receptors and enzymes. The findings indicate that it may enhance neurotransmitter activity, suggesting potential therapeutic applications in treating CNS disorders.

- Structure-Activity Relationship (SAR) Studies

Safety and Toxicology

While (S)-2-amino-3,3-dimethylbutanamide hydrochloride shows promise in various biological applications, safety assessments are critical:

Q & A

Q. What are the key considerations for optimizing the synthesis of 2-Amino-3,3-dimethylbutanamide hydrochloride to achieve high yield and purity?

Synthesis optimization requires precise control of reaction parameters, including stoichiometric ratios (e.g., HCl addition in dioxane), reaction time (1 hour at room temperature), and purification methods (reduced-pressure concentration). For example, a 99% yield was achieved using these conditions, with purity confirmed via ¹H-NMR analysis (δ 9.00 ppm for amine protons) . Anhydrous conditions and inert atmospheres are critical to prevent hydrolysis or oxidation side reactions.

Q. How does the chiral center influence the compound’s application in asymmetric synthesis?

The (S)-configuration at the chiral center enables stereoselective interactions in drug discovery, particularly for PROTACs (Proteolysis-Targeting Chimeras). This orientation is essential for binding E3 ligases, as demonstrated in ligand design studies where chiral intermediates facilitated targeted protein degradation . Enantiomeric purity is validated using chiral HPLC or polarimetry.

Q. What structural modifications are commonly explored to enhance physicochemical properties?

Variations in ester groups (e.g., ethyl vs. methyl) alter solubility and hydrolysis rates. Ethyl esters exhibit slower esterase cleavage, prolonging plasma half-lives. Fluorination at the 3-position (e.g., trifluoromethyl analogs) enhances metabolic stability and blood-brain barrier penetration, as shown in pharmacokinetic studies .

Q. What storage conditions ensure long-term stability?

Store at 2–8°C in airtight containers under nitrogen to prevent hygroscopic degradation. Lyophilized forms remain stable for >12 months at -20°C, as confirmed by thermal gravimetric analysis (TGA) .

Advanced Research Questions

Q. How can contradictions in bioactivity data for fluorinated analogs be resolved?

Discrepancies often arise from impurities or stereochemical variations. Advanced analytical methods include:

- Chiral HPLC-MS for enantiomeric purity.

- ¹⁹F NMR to confirm structural integrity of fluorinated derivatives.

- Isothermal Titration Calorimetry (ITC) to quantify binding affinities and reconcile conflicting activity reports .

Q. What strategies achieve >99% enantiomeric excess (ee) during synthesis?

High ee requires:

Q. How do researchers validate target interactions in PROTAC applications?

Validation employs:

Q. What mechanistic insights explain the reactivity of fluorinated analogs in nucleophilic substitutions?

Fluorine’s electronegativity increases electrophilicity at the β-carbon, accelerating nucleophilic attacks. For example, trifluoromethyl derivatives undergo SN2 reactions 5x faster than non-fluorinated analogs under acidic conditions, as shown in kinetic studies using ¹⁹F NMR .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.